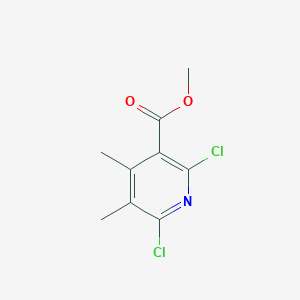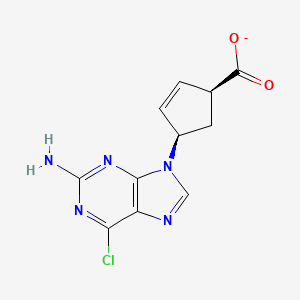![molecular formula C16H22O5 B11756165 1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
The synthesis of 1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde typically involves multiple steps, starting with the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The spirocyclic structure is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and carbaldehyde group can form hydrogen bonds or covalent bonds with these targets, influencing their activity and pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spirocyclic dioxolanes and benzofurans. Compared to these, 1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde is unique due to its specific arrangement of functional groups and the presence of both a dioxolane ring and a carbaldehyde group
Eigenschaften
Molekularformel |
C16H22O5 |
|---|---|
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde |
InChI |
InChI=1S/C16H22O5/c1-9-14-12(15(18)21-9)6-10-7-16(19-4-5-20-16)3-2-11(10)13(14)8-17/h8-14H,2-7H2,1H3 |
InChI-Schlüssel |
NMEXOZUNSUBUJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C(CC3CC4(CCC3C2C=O)OCCO4)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

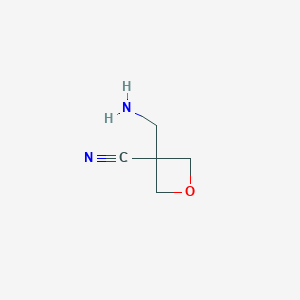
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11756095.png)
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
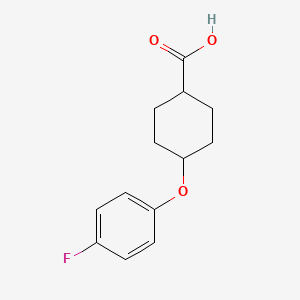
![1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11756109.png)
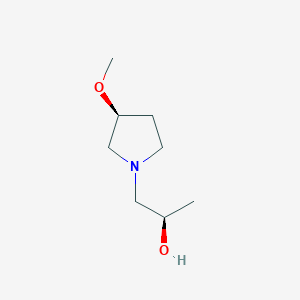
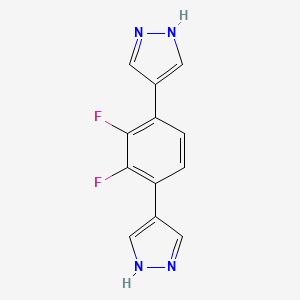
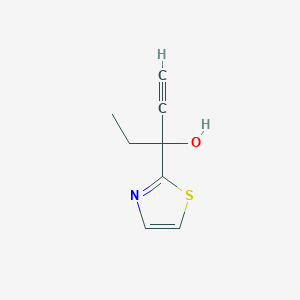
![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
